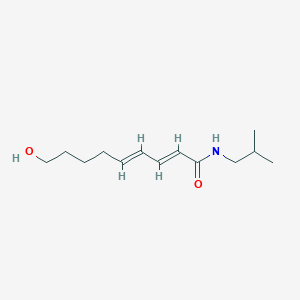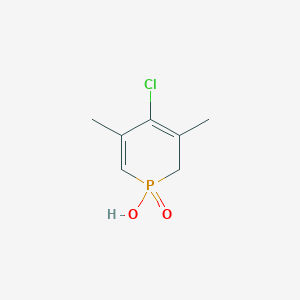
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is a chemical compound with a unique structure that includes a phosphorus atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one typically involves the reaction of 4-chloro-3,5-dimethylphenol with phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the phosphorus-containing ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a phosphine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one ketone.
Reduction: Formation of 4-chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one phosphine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying phosphorus metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The phosphorus atom in the ring structure plays a crucial role in these interactions, contributing to the compound’s unique reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A precursor in the synthesis of the target compound.
4-Chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one ketone: An oxidized derivative.
4-Chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one phosphine: A reduced derivative.
Uniqueness
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
109011-55-4 |
|---|---|
Molecular Formula |
C7H10ClO2P |
Molecular Weight |
192.58 g/mol |
IUPAC Name |
4-chloro-1-hydroxy-3,5-dimethyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C7H10ClO2P/c1-5-3-11(9,10)4-6(2)7(5)8/h3H,4H2,1-2H3,(H,9,10) |
InChI Key |
PUGMKBOHBDBYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CP(=O)(C1)O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


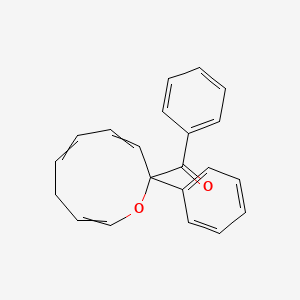
![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
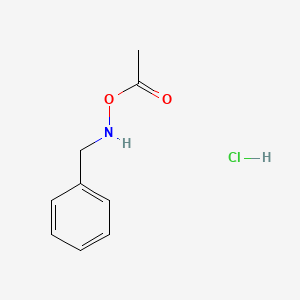
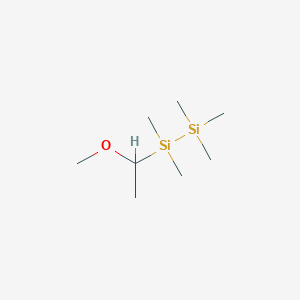
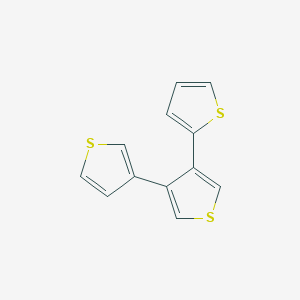
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)



